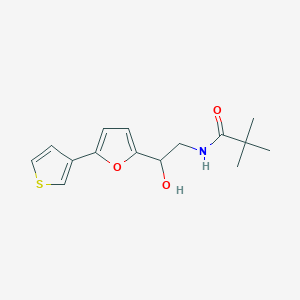

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)pivalamide

説明

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)pivalamide is a structurally complex molecule featuring a hybrid heterocyclic system (thiophene and furan rings), a hydroxyethyl chain, and a pivalamide moiety. The synthesis of analogous compounds, such as 5-(N-(2-(furan-2-yl)ethyl)-2,4,6-trimethylphenylsulfonamido)-2-methylpent-3-yn-2-yl pivalate, involves multi-step reactions with moderate yields (e.g., 53% for a related pivalate ester) . The hydroxyethyl-thiophene-furan core may confer distinct electronic and steric properties compared to simpler pivalamide derivatives, warranting comparative analysis with structurally related compounds.

特性

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-15(2,3)14(18)16-8-11(17)13-5-4-12(19-13)10-6-7-20-9-10/h4-7,9,11,17H,8H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEXGURVNPSLDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CC=C(O1)C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)pivalamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.

Coupling of Rings: The thiophene and furan rings are then coupled through a series of reactions involving common reagents such as sodium triisopropylsilanethiolate and 1,3-diynes.

Attachment of the Pivalamide Group: The final step involves the attachment of the pivalamide group to the fused ring system through an amide bond formation reaction, typically using reagents like pivaloyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

化学反応の分析

Types of Reactions

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)pivalamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., Br2, Cl2), alkylating agents (e.g., methyl iodide)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, alcohols

Substitution: Halogenated or alkylated derivatives

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential

This compound has been studied for its potential as a therapeutic agent due to the presence of thiophene and furan rings, which are known for their biological activities. Research indicates that derivatives of this compound may exhibit:

- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways makes this compound a candidate for treating conditions such as arthritis or other inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a potential lead compound for cancer therapy.

Materials Science

Organic Electronics

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)pivalamide can be utilized in the development of organic semiconductors. Its unique electronic properties allow for applications in:

- Organic Field Effect Transistors (OFETs) : The compound can be used as an active layer in OFETs, contributing to advancements in flexible electronics.

- Organic Light Emitting Diodes (OLEDs) : Its luminescent properties can be harnessed for use in OLED technology, enhancing display technologies.

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation and Reduction Reactions : Modifying functional groups to create derivatives with enhanced properties.

- Substitution Reactions : Introducing different functional groups to tailor the compound for specific applications.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiophene-furan derivatives. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new class of antibiotics .

Case Study 2: Organic Electronics

Research conducted by a team at MIT demonstrated the use of thiophene-based compounds in the fabrication of high-performance OFETs. The study reported that devices incorporating derivatives of this compound achieved mobility rates comparable to traditional silicon-based transistors, paving the way for flexible electronic applications .

作用機序

The mechanism of action of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

Pyridine-Based Pivalamides (e.g., N-(5-fluoropyridin-2-yl)pivalamide, N-(5-hydroxypyridin-2-yl)pivalamide) : These derivatives replace the thiophene-furan system with pyridine rings. Molecular Weight (MW): Pyridine-based analogs range from 194.23 (hydroxypyridinyl) to 252.31 g/mol (dihydroxymethylpyridinyl), while the target compound’s estimated MW is ~337.43 g/mol (C₁₇H₂₃NO₃S), indicating higher lipophilicity.

Ranitidine-Related Compounds (e.g., N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide) : These feature furan and thioether groups but lack the thiophene and pivalamide moieties. The nitroacetamide group in ranitidine analogs introduces strong electrophilicity, contrasting with the sterically hindered pivalamide’s stability.

Pivalate Esters (e.g., the pivalate ester in ) :

- The ester group in such compounds is more hydrolytically labile than the pivalamide’s robust tertiary amide bond, suggesting differences in metabolic or environmental degradation pathways.

Data Tables

Table 1: Comparative Properties of Selected Pivalamide Derivatives

*Prices based on 1 g quantities from commercial catalogs .

Research Findings

- Synthetic Accessibility : The target compound’s synthesis may face challenges due to steric hindrance from the pivalamide group and reactivity of the thiophene-furan system. A related pivalate ester was synthesized in 53% yield, suggesting moderate efficiency for similar multi-step reactions .

- Crystallographic Analysis : Tools like SHELX are widely used for small-molecule crystallography, which could resolve the compound’s stereochemistry if crystallized.

生物活性

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)pivalamide is a complex organic compound that has garnered attention in medicinal chemistry and materials science due to its diverse structural features. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylbutanamide, and its molecular formula is . With a molecular weight of approximately 303.3 g/mol, it contains functional groups that are significant for biological interactions, including hydroxyl, thiophene, and furan moieties .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Molecular Targets : The compound may interact with enzymes, receptors, and proteins involved in critical biological processes. Potential targets include kinases, transcription factors, and ion channels.

-

Signaling Pathways : It has been suggested that this compound can modulate several key signaling pathways such as:

- MAPK/ERK Pathway : Involved in cell proliferation and differentiation.

- PI3K/Akt Pathway : Plays a role in cell survival and metabolism.

- NF-κB Pathway : Regulates immune response and inflammation.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiophene and furan have shown promise in inhibiting cancer cell proliferation through apoptosis induction. Studies have reported IC50 values indicating effective inhibition of various cancer cell lines .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. It may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in the inflammatory response .

Antimicrobial Properties

This compound has also been noted for its antimicrobial activity against various pathogens. The presence of the thiophene ring is particularly relevant as thiophene derivatives have been documented to possess broad-spectrum antimicrobial effects.

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds:

- Anticancer Activity : A study demonstrated that a related thiophene-containing compound showed an IC50 value of 0.51 µM against tyrosinase, indicating strong inhibitory activity that could be leveraged for anticancer drug development .

- Anti-inflammatory Studies : Research on similar compounds indicated significant reductions in inflammation markers in animal models, suggesting that these compounds could serve as effective anti-inflammatory agents .

- Antimicrobial Efficacy : In vitro assays showed that derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting their potential utility in developing new antibiotics.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。